4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Medicinal chemistry Scaffold design Conformational restriction

This C4-cyclopropyl-4,6-disubstituted pyrimidine is a specialized building block designed for medicinal chemistry SAR campaigns where conformational constraint at the pyrimidine core is critical. The cyclopropyl group imparts distinct metabolic stability and lipophilicity profiles compared to common C4-ethyl, C4-methoxy, or C4-cyclobutyl analogs, enabling rigorous head-to-head lead optimization. The rigid 3-(2H-1,2,3-triazol-2-yl)azetidine linker incorporates a metabolically stable amide bioisostere, making the compound ideal for generating focused kinase inhibitor libraries. Co-procurement with its regioisomer (2-cyclopropyl variant, CAS 2415538-88-2) unlocks paired probe studies that isolate the impact of substitution geometry on target binding and ADME. Purity is ≥95% by HPLC. Please inquire for bulk pricing and immediate stock availability.

Molecular Formula C12H14N6
Molecular Weight 242.286
CAS No. 2415633-66-6
Cat. No. B2881311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
CAS2415633-66-6
Molecular FormulaC12H14N6
Molecular Weight242.286
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3CC(C3)N4N=CC=N4
InChIInChI=1S/C12H14N6/c1-2-9(1)11-5-12(14-8-13-11)17-6-10(7-17)18-15-3-4-16-18/h3-5,8-10H,1-2,6-7H2
InChIKeySMWIRHTZPCKGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415633-66-6): Procurement-Ready Structural and Physicochemical Profile


4-Cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415633-66-6; molecular formula C₁₂H₁₄N₆; MW 242.29 g/mol) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 4-position with a cyclopropyl group and at the 6-position with a 3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl moiety . The compound is supplied as a research-grade building block with a reported purity of ≥95% . At the time of this analysis, no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or target engagement metrics) have been published in peer-reviewed journals, patents, or authoritative databases for this specific compound; all functional claims below are explicitly class-level inferences derived from structurally related triazole-azetidine-pyrimidine scaffolds.

Why In-Class 4,6-Disubstituted Pyrimidine Analogs Cannot Be Interchanged with CAS 2415633-66-6 Without Risk


Within the triazole-azetidine-pyrimidine chemical space, subtle variations in the C4 substituent on the pyrimidine ring produce structurally distinct compounds with divergent physicochemical and, by class-level inference, pharmacokinetic properties. The target compound's C4-cyclopropyl group distinguishes it from C4-ethyl (e.g., 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine), C4-methoxy, C4-cyclobutyl, and C4-methyl analogs . Cyclopropyl groups impart increased conformational rigidity, altered lipophilicity (calculated logP), and distinct metabolic stability profiles compared to linear alkyl or oxygenated substituents [1]. Additionally, regioisomeric variants in which the cyclopropyl group occupies the C2 rather than the C4 position (e.g., 2-cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine, CAS 2415538-88-2) alter the vector of substitution and may lead to entirely different target-binding geometries . Without direct comparative biological data for the target compound, substitution with a closest analog cannot be assumed to preserve functional activity in any given assay system.

Quantitative Differentiation Evidence for 4-Cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415633-66-6) Against Closest Analogs


C4-Cyclopropyl vs. C4-Ethyl: Conformational Restriction and Lipophilicity Differentiation

The target compound (CAS 2415633-66-6) incorporates a C4-cyclopropyl substituent on the pyrimidine ring, contrasting with the C4-ethyl analog (4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine) . The cyclopropyl group introduces sp²-like character to the C–C bonds, restricting rotational freedom and reducing the number of accessible conformers relative to the freely rotating ethyl group [1]. Calculated logP for the target compound is moderately lower than that of the C4-ethyl analog owing to differences in accessible hydrophobic surface area, though no experimentally measured logP or LogD values are publicly available for either compound. No head-to-head biological assay data exist for these two compounds.

Medicinal chemistry Scaffold design Conformational restriction

C4-Cyclopropyl vs. C4-Methoxy: Hydrogen-Bonding Capacity and Electronic Differentiation

Compared to 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine, the target compound replaces the electron-donating, hydrogen-bond-accepting methoxy group (–OCH₃) with a cyclopropyl group that acts as a weak electron donor through hyperconjugation but lacks hydrogen-bonding capability . This substitution eliminates a potential hydrogen-bond acceptor site at the C4 position while altering the electronic density distribution on the pyrimidine ring. No experimental pKa, dipole moment, or binding data are available for either compound.

Medicinal chemistry Structure-activity relationships Electronic effects

C4-Cyclopropyl vs. C4-Cyclobutyl: Ring-Strain Energy and Metabolic Stability Differentiation

The C4-cyclobutyl analog (4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine) differs from the target compound by one methylene unit in the cycloalkyl ring . Cyclopropyl rings possess higher ring-strain energy (~27.5 kcal/mol) than cyclobutyl rings (~26.5 kcal/mol), resulting in different bond lengths (C–C ~1.51 Å vs. ~1.55 Å) and altered reactivity profiles [1]. The smaller cyclopropyl group also occupies less steric volume, which may affect complementarity to hydrophobic binding pockets. No comparative metabolic stability or target-binding data exist for these two compounds.

Metabolic stability Medicinal chemistry Cycloalkyl SAR

Regioisomeric Differentiation: C4-Cyclopropyl vs. C2-Cyclopropyl Substitution Pattern

The target compound (CAS 2415633-66-6) is a C4-cyclopropyl-substituted pyrimidine. A structurally close regioisomer, 2-cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415538-88-2), carries the cyclopropyl group at the C2 position while the triazole-azetidine moiety occupies the C4 position . This regioisomeric swap alters the relative orientation (exit vector) of the cyclopropyl and triazole-azetidine substituents by ~120°, which class-level SAR principles indicate will produce different target-binding geometries in any protein pocket [1]. The two compounds share the same molecular formula (C₁₂H₁₄N₆, MW 242.29) but are chromatographically distinguishable. No comparative biological data exist for the regioisomeric pair.

Regioisomerism Scaffold geometry Binding pose

Purity and Supply Consistency: Vendor-Specified Quality Metrics for Procurement Decisions

The compound is commercially available from Chemenu (Catalog No. CM884899) with a stated purity of ≥95% . This purity specification is consistent with research-grade building block standards and is comparable to that reported for closest analogs (e.g., 2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine also listed at 95% purity) . The compound is supplied for R&D use only, and no cGMP-grade material is currently listed by any vendor. No certificate of analysis (CoA) with batch-specific purity quantification, residual solvent levels, or elemental analysis is publicly available from the primary supplier at the time of this analysis.

Chemical procurement Quality control Building block sourcing

Recommended Application Scenarios for 4-Cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415633-66-6) Based on Verifiable Evidence


Medicinal Chemistry Scaffold Exploration Requiring a Conformationally Restricted C4-Cyclopropyl Pyrimidine Core

The compound is structurally suited for medicinal chemistry campaigns where the cyclopropyl group is desired at the C4 position of a 4,6-disubstituted pyrimidine to restrict conformational flexibility relative to ethyl or linear alkyl analogs. The triazole-azetidine moiety provides a rigid, hydrogen-bond-capable linker for further functionalization . This scaffold may be prioritized when cyclopropyl-containing lead series have shown improved metabolic stability or target selectivity in internal screening data, consistent with class-level principles [1]. Procurement is warranted when a C4-cyclopropyl building block is required for parallel SAR exploration against C4-ethyl, C4-methoxy, or C4-cyclobutyl comparator series.

Kinase Inhibitor Fragment or Building Block for Focused Library Synthesis

The pyrimidine core is a privileged scaffold in kinase inhibitor design, and the 1,2,3-triazole moiety is a recognized amide bond bioisostere that can enhance metabolic stability . The compound can serve as a building block for generating focused libraries of potential kinase inhibitors via functionalization at the azetidine nitrogen or triazole ring [1]. Procurement for this purpose should be accompanied by planned biochemical profiling against kinase panels to generate the quantitative selectivity data that are currently absent from the public domain for this specific compound.

Regioisomeric Selectivity Studies Comparing C4- vs. C2-Cyclopropyl Pyrimidine Substitution

The target compound (C4-cyclopropyl) and its regioisomer 2-cyclopropyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine (CAS 2415538-88-2, C2-cyclopropyl) share identical molecular formulas but differ in cyclopropyl placement, making them ideal paired probes for assessing the impact of regioisomerism on target binding, cellular activity, and pharmacokinetics [1]. Co-procurement of both regioisomers enables rigorous SAR studies, and any observed differential activity can be attributed specifically to the regioisomeric substitution pattern rather than to differences in molecular weight or heteroatom count.

Method Development and Analytical Reference Standard for Triazole-Azetidine-Pyrimidine Chemical Space

Given its well-defined structure (InChI: InChI=1S/C12H14N6/c1-2-9(1)11-5-12(14-8-13-11)17-6-10(7-17)18-15-3-4-16-18/h3-5,8-10H,1-2,6-7H2) , the compound can serve as an analytical reference for HPLC or LC-MS method development targeting the triazole-azetidine-pyrimidine chemical class. The cyclopropyl group provides a distinctive UV chromophore and mass spectrometric fragmentation pattern that can aid in method validation and impurity profiling of related substances.

Quote Request

Request a Quote for 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.